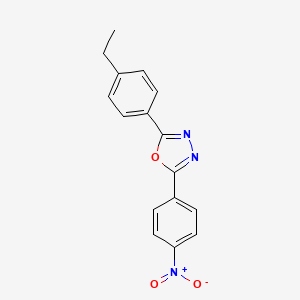
2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications. It is a member of the oxadiazole family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is complex and not fully understood. It is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators. It may also act by modulating the activity of ion channels in the nervous system, leading to its anticonvulsant effects.
Biochemical and Physiological Effects
2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, leading to its anti-inflammatory effects. It has also been shown to reduce pain perception, leading to its analgesic effects. In addition, it has been found to inhibit the growth of cancer cells, leading to its potential antitumor effects.
实验室实验的优点和局限性
2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. One potential direction is the development of novel derivatives with enhanced biological activities. Another direction is the investigation of its potential applications as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. Finally, there is a need for more in vivo studies to evaluate its potential therapeutic applications.
In conclusion, 2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications. It has been found to exhibit significant anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. Its mechanism of action is complex and not fully understood. It has several advantages for lab experiments, including its ease of synthesis and extensive study. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations. There are several future directions for the study of 2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, including the development of novel derivatives and investigation of its potential applications as a fluorescent probe.
合成方法
2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can be synthesized through different methods, including the reaction of 4-nitrobenzohydrazide with ethyl 4-bromobenzoate, followed by cyclization with phosphoryl chloride. Another method involves the reaction of 4-ethylphenylhydrazine with 4-nitrobenzoyl chloride in the presence of sodium hydroxide, followed by cyclization with acetic anhydride. The yield of the reaction is typically around 60-70%.
科学研究应用
2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. It has also shown potential as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-2-11-3-5-12(6-4-11)15-17-18-16(22-15)13-7-9-14(10-8-13)19(20)21/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCGHJPBJXEAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5824190.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide](/img/structure/B5824198.png)
![2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5824205.png)
![4-{[2-(ethoxycarbonyl)phenyl]amino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B5824213.png)
![4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5824221.png)
![2-{[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5824227.png)

![1-[5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5824237.png)


![N-(2-cyanophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5824279.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5824280.png)

